7-Hydroxy-1H-inden-1-one
Description
Significance of Indanone Scaffolds in Chemical Science
The indanone scaffold is a bicyclic molecular framework that is of significant interest in the world of chemistry. It is a core component in a variety of biologically active natural products. tudublin.ie These natural structures can range from simpler indanones with antibacterial properties to more complex molecules. tudublin.ie
In medicinal chemistry, the indanone scaffold is a key building block in the creation of compounds with therapeutic properties. tudublin.iechinesechemsoc.org One well-known example is the drug Donepezil, which is derived from indanone and used for the treatment of Alzheimer's disease. nih.gov The success of such drugs has sparked considerable scientific interest in this molecular structure. nih.gov Indanone derivatives have the ability to interact with various enzymes in the body, which could be beneficial in addressing neurodegenerative diseases. nih.gov The versatility of the indanone scaffold has also led to its use in the development of treatments for cancer and inflammatory diseases. tudublin.ie
Overview of Research Trajectories for 7-Hydroxy-1H-inden-1-one
Research on this compound has followed several key trajectories, primarily focusing on its role as a versatile intermediate in organic synthesis and its potential applications in medicinal chemistry. smolecule.com Scientists have explored its use as a foundational element for constructing more complex molecules. smolecule.com
Studies have also delved into the compound's potential biological activities, including antioxidant and antimicrobial properties, as well as its capacity to inhibit certain enzymes. smolecule.com Furthermore, research has been conducted on the excited-state intramolecular proton transfer (ESIPT) pathways of related 7-hydroxy-2,3-dihydro-1H-inden-1-one, which provides insights into its photophysical properties. researchgate.net The compound and its derivatives are subjects of ongoing investigation for their potential in developing new therapeutic agents. smolecule.comontosight.ai
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6O2 |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
7-hydroxyinden-1-one |
InChI |
InChI=1S/C9H6O2/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-5,10H |
InChI Key |
JHHBHSWJSJMBTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)C=C2)C(=C1)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Hydroxy 1h Inden 1 One
Historical Perspectives on Synthetic Routes
Early methods for the synthesis of 7-Hydroxy-1H-inden-1-one were often characterized by harsh reaction conditions and the formation of isomeric mixtures, which complicated purification processes.
Polyphosphoric Acid-Mediated Cyclization of 3-(3-Hydroxyphenyl)propanoic Acid
One of the traditional approaches involves the intramolecular cyclization of 3-(3-hydroxyphenyl)propanoic acid using polyphosphoric acid (PPA) as a dehydrating and cyclizing agent. google.comresearchgate.net This method, while straightforward, typically requires high temperatures, often around 180°C. google.com A significant drawback of this approach is the concurrent formation of the isomeric 5-hydroxy-1H-inden-1-one, leading to separation challenges and reduced yields of the desired 7-hydroxy isomer. google.com The high energy consumption associated with this method also presents a limitation. google.com
Table 1: Historical PPA-Mediated Cyclization
| Starting Material | Reagent | Conditions | Products | Key Issues |
|---|
Aluminum Trichloride-Catalyzed Cyclization of 2,3-Dihydrobenzofuran-4-one
The use of strong Lewis acids like aluminum trichloride (B1173362) (AlCl₃) in Friedel-Crafts type reactions represents another historical pathway. For instance, the cyclization of 3-chloro-1-(2-halophenyl)propan-1-one can be achieved under Friedel-Crafts conditions to produce 7-halo-1-indanones in gram quantities. researchgate.net While effective, these reactions often necessitate stringent anhydrous conditions and can be difficult to control, sometimes leading to undesired side reactions. The use of AlCl₃ in the cyclization of certain precursors often requires high temperatures, exceeding 160°C, and can result in the formation of regioisomeric byproducts. smolecule.com
Phenol-Based Friedel-Crafts Acylation Approaches
Phenols and their derivatives have been employed as starting materials in Friedel-Crafts acylation reactions to construct the indanone framework. This approach typically involves the reaction of a phenol (B47542) with an acylating agent in the presence of a Lewis acid catalyst. sigmaaldrich.cn For example, 3-(2-hydroxyphenyl)propanoic acid derivatives can be converted to their acid chlorides and subsequently cyclized using aluminum chloride. However, controlling the regioselectivity of the acylation on the phenol ring can be challenging, often leading to a mixture of ortho and para substituted products, which complicates the synthesis of the specific 7-hydroxy isomer. sigmaaldrich.cn The reactivity of the phenol and the choice of catalyst are critical factors influencing the outcome and selectivity of the reaction.
Contemporary and Optimized Synthetic Strategies
Modern synthetic methods have focused on overcoming the limitations of historical routes by developing more regioselective and efficient strategies.
Regioselective Synthesis via 4-Hydroxybenzenesulfonic Acid Pathway
A significant advancement in the synthesis of high-purity this compound is a multi-step process that utilizes 4-hydroxybenzenesulfonic acid as a starting material. smolecule.com This method effectively solves the problem of isomer formation. google.com
The synthesis proceeds in three main steps:
Esterification: 4-Hydroxybenzenesulfonic acid is reacted with 3-chloropropionyl chloride in acetonitrile, with triethylamine (B128534) as a mediator, to form a sulfonate ester intermediate. smolecule.com
Cyclization: The intermediate sulfonate ester undergoes cyclization mediated by tetraethyl titanate in dichloromethane (B109758) at a mild temperature of 40°C. This step yields the sulfonated indanone precursor with high regioselectivity, as the sulfonate group directs the cyclization exclusively to the desired position. smolecule.com This method avoids the high temperatures and regioisomeric byproducts associated with traditional aluminum chloride catalysis. smolecule.com
Desulfonation: The final step involves the removal of the sulfonic acid group in dilute sulfuric acid at 100°C to yield this compound. smolecule.com
This pathway offers several advantages, including high regioselectivity, simplified purification due to the crystalline nature of the intermediate, and optimized yields, with the desulfonation step achieving a 96% yield. smolecule.com The lower reaction temperatures also contribute to reduced energy consumption, making the process more scalable and cost-effective for industrial production. smolecule.com
Table 2: 4-Hydroxybenzenesulfonic Acid Pathway
| Step | Reactants | Catalyst/Mediator | Temperature | Key Advantage |
|---|---|---|---|---|
| Esterification | 4-Hydroxybenzenesulfonic acid, 3-chloropropionyl chloride | Triethylamine | Room Temperature | Forms key intermediate. smolecule.com |
| Cyclization | Sulfonate ester intermediate | Tetraethyl titanate | 40°C | High regioselectivity, avoids byproducts. smolecule.com |
Copper-Catalyzed Intramolecular Annulation for Hydroxyindanone Precursors
Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of various heterocyclic compounds, including hydroxyindanones. A notable contemporary method involves the copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehydes to produce 3-hydroxy-1-indanones. nih.govacs.org This protocol is characterized by its efficiency and mild reaction conditions. nih.gov
The reaction typically employs a simple copper salt, such as copper(I) iodide (CuI), as the catalyst. acs.org The process is believed to involve the activation of the ethynyl (B1212043) group by the copper catalyst, followed by an intramolecular cyclization with the aldehyde group to form the indanone ring system. This method provides good to excellent yields of the corresponding 3-hydroxy-1-indanones and demonstrates good functional group tolerance. nih.govacs.org While this specific method directly yields 3-hydroxy-1-indanones, the principles of copper-catalyzed intramolecular annulation offer a promising strategy for the development of new routes to other substituted indanones, including precursors to this compound, by utilizing appropriately substituted starting materials.
Table 3: Copper-Catalyzed Annulation for 3-Hydroxy-1-indanones
| Starting Material | Catalyst | Conditions | Product | Yield |
|---|
Palladium-Catalyzed Carbonylative Cyclization Approaches
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and their application in carbonylative cyclization provides a powerful route to indenone derivatives. nih.gov This methodology typically involves the reaction of an unsaturated aryl iodide with carbon monoxide to construct the five-membered ring of the indenone system. nih.gov
The synthesis of indanones through this approach has been achieved in good to excellent yields. nih.gov A general mechanism for this transformation involves several key steps:
Reduction of the palladium(II) precursor to the active Pd(0) catalyst. nih.gov
Oxidative addition of the aryl halide to the Pd(0) center. nih.gov
Coordination and insertion of a carbon monoxide (CO) molecule to form an acylpalladium intermediate. nih.gov
Acylpalladation of the adjacent carbon-carbon double bond. nih.gov
A reversible palladium β-hydride elimination and re-addition sequence, which results in the formation of a palladium enolate. nih.gov
Protonation, often by water present in the reaction mixture, to yield the final indanone product. nih.gov
Research has identified optimal conditions for this reaction, which are particularly effective for substrates containing a terminal olefin. nih.gov A ligand-free variation of this carbonylation reaction has also been developed, which is believed to proceed via the in situ formation of palladium nanoparticles. researchgate.net
Table 1: Optimized Conditions for Palladium-Catalyzed Carbonylative Cyclization This table presents optimized reaction conditions for the synthesis of indanones from unsaturated aryl iodides as reported in the literature.
| Parameter | Condition | Source |
| Catalyst | 10 mol % Pd(OAc)₂ | nih.gov |
| Ligand/Additive | 2 equiv Pyridine | nih.gov |
| Phase-Transfer Catalyst | 1 equiv n-Bu₄NCl | nih.gov |
| CO Pressure | 1 atm | nih.gov |
| Solvent | DMF | nih.gov |
| Temperature | 100 °C | nih.gov |
Nickel-Catalyzed Carboacylation Methods for Indenone Derivatives
Nickel catalysis offers a complementary and highly effective strategy for the synthesis of indenone derivatives through carboacylation reactions. These methods often proceed via the activation of robust chemical bonds, such as C–N or C–C bonds, to construct the indenone framework. acs.orgchinesechemsoc.org
One notable approach involves the nickel-catalyzed formal carboacylation of o-allylbenzamides with arylboronic acid pinacol (B44631) esters. acs.org This exo-selective reaction generates 2-benzyl-2,3-dihydro-1H-inden-1-ones in moderate to high yields (46–99%). acs.org The reaction is initiated by the oxidative addition of the activated amide C–N bond to a Ni(0) catalyst, followed by the insertion of the alkene into the resulting Ni(II)–acyl bond. acs.org This strategy effectively bypasses some of the challenges associated with C–C bond activation. acs.org
The choice of ligand is critical for the efficiency of these reactions. chinesechemsoc.orgchinesechemsoc.org Optimization studies have shown that phosphine (B1218219) ligands, such as trimethylphosphine (B1194731) (PMe₃), are highly effective. chinesechemsoc.orgresearchgate.net The development of these methods must also address potential side reactions, such as competitive decarbonylation, where the acyl–metal complex can undergo a reversible loss of CO. chinesechemsoc.org
Table 2: Ligand Optimization for Ni-Catalyzed Intramolecular Carboacylation This table summarizes the effect of different phosphine ligands on the yield of a model Ni-catalyzed carboacylation reaction to form a 3-indole indanone.
| Ligand | Yield (%) | Source |
| PMe₃ | 92% | chinesechemsoc.orgresearchgate.net |
| PPh₃ | 40% | chinesechemsoc.org |
| dppf | 39% | chinesechemsoc.org |
| PCy₃ | 20% | chinesechemsoc.org |
| PtBu₃ | 10% | chinesechemsoc.org |
| Standard Conditions: Ni(cod)₂ catalyst in chlorobenzene (B131634) solvent. chinesechemsoc.orgresearchgate.net |
Rhodium(III)-Catalyzed Cycloaddition Reactions
Rhodium(III) catalysis provides a versatile platform for synthesizing indenones through various cycloaddition pathways. These reactions often leverage C–H activation to forge new C–C bonds under relatively mild conditions. acs.org
One such method is the C–H annulation of N-tert-butyl-α-arylnitrones with internal alkynes, which proceeds under redox-neutral conditions to afford indenones in moderate to high yields with good functional group tolerance. acs.org Another powerful strategy is the Rh(III)-catalyzed reaction of α-carbonyl sulfoxonium ylides with activated alkenes, which furnishes substituted indenone derivatives through a formal [4 + 1] cycloaddition. organic-chemistry.org
Furthermore, rhodium catalysis enables decarbonylative cycloadditions. rsc.org The reaction between 1H-indene-1,2,3-triones and alkynes can proceed via rhodium-mediated [5 + 2 − 2] and [5 + 2 − 1] pathways to divergently synthesize indenone and quinone derivatives. rsc.org This transformation represents a novel method for activating C–C bonds in less strained ketone systems without the need for an auxiliary directing group. rsc.org
Table 3: Examples of Rhodium-Catalyzed Reactions for Indenone Synthesis This table outlines various Rh(III)-catalyzed strategies for the construction of the indenone scaffold.
| Reaction Type | Substrates | Key Features | Source |
| C–H Annulation | Arylnitrones and internal alkynes | Redox-neutral, mild conditions | acs.org |
| Formal [4+1] Cycloaddition | α-Carbonyl sulfoxonium ylides and activated alkenes | Forms substituted indanones | organic-chemistry.org |
| Decarbonylative Cycloaddition | 1H-indene-1,2,3-triones and alkynes | Direct C–C bond activation in ketones | rsc.org |
| Tandem Carborhodium/Cyclization | Arylboronic acids and functional internal alkynes | Occurs in water without exogenous ligands | organic-chemistry.orgorganic-chemistry.org |
Green Chemistry and Sustainable Synthesis Considerations
The principles of green chemistry aim to design chemical processes that are environmentally benign, reduce waste, and utilize renewable resources. ijsetpub.com These considerations are increasingly important in the synthesis of complex molecules like this compound.
Several innovative strategies align with these principles for indenone synthesis:
Use of Aqueous Media: A rhodium-catalyzed tandem reaction has been developed for synthesizing 2,3-substituted indanones using water as the sole solvent. organic-chemistry.org This approach is environmentally friendly, operates under mild conditions, and avoids the need for exogenous ligands. organic-chemistry.orgorganic-chemistry.org
Mechanochemistry: A solvent-free synthesis of indenones from aromatic carboxylic acids and alkynes has been achieved through mechanochemical ball milling at room temperature. acs.org This method is highly efficient and offers a scalable and sustainable route to diverse indenone structures. acs.org
Photocatalysis: The use of low-energy green light has been demonstrated to drive a radical annulation reaction between α-keto acids and internal alkynes, using Rhodamine 6G as a photocatalyst, to produce indenones. researchgate.net This leverages an abundant and sustainable energy source. researchgate.net
Renewable Feedstocks: The valorization of renewable resources, such as lignocellulose, is a key goal of green chemistry. researchgate.net Lignocellulose is the largest renewable source of aromatic building blocks and has the potential to be converted into biobased products that could serve as precursors for indenone synthesis. researchgate.net
Process Efficiency: On an industrial scale, sustainability involves minimizing energy consumption and waste. smolecule.com For instance, employing low-temperature cyclization steps and developing methods for catalyst recovery and reuse can significantly reduce the environmental footprint and material costs of a synthesis. smolecule.com
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Applications
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
One-dimensional NMR spectra (¹H and ¹³C) are fundamental for assigning the primary structure of this compound.
The ¹H NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the five-membered ring, and the hydroxyl proton. The aliphatic protons at the C-2 and C-3 positions typically appear as triplets due to coupling with each other. plos.org The aromatic protons on the benzene (B151609) ring exhibit complex splitting patterns due to mutual coupling. The hydroxyl proton often appears as a broad singlet.
Expected ¹H NMR Chemical Shifts for this compound
Table 1: Predicted ¹H NMR data for this compound.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | ~ 3.1 | Triplet (t) |
| H-3 | ~ 2.7 | Triplet (t) |
| H-4 | ~ 6.7 - 7.3 | Multiplet (m) |
| H-5 | ~ 6.7 - 7.3 | Multiplet (m) |
| H-6 | ~ 6.7 - 7.3 | Multiplet (m) |
| 7-OH | Variable | Broad Singlet (br s) |
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound is expected to show nine distinct signals. The carbonyl carbon (C-1) is the most deshielded and appears furthest downfield. plos.org The aromatic carbons C-7 (bearing the hydroxyl group) and C-3a (the bridgehead carbon) are also found downfield, while the aliphatic carbons C-2 and C-3 are the most shielded and appear upfield. plos.org
¹³C NMR Spectral Data Assignment for this compound based on a Derivative
Table 2: Assigned ¹³C NMR data for the this compound core structure, based on spectral data from a closely related derivative. plos.org
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C-1 (C=O) | ~ 167.9 |
| C-7 (C-OH) | ~ 162.5 |
| C-3a | ~ 155.5 |
| C-7a | ~ 150.0 |
| C-5 | ~ 133.1 |
| C-4 | ~ 122.6 |
| C-6 | ~ 122.1 |
| C-2 | ~ 28.7 |
| C-3 | ~ 28.1 |
2D NMR experiments are essential for unambiguously confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei. researchgate.net
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, a key cross-peak would be observed between the aliphatic protons at C-2 and C-3, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would show cross-peaks connecting H-2 to C-2, H-3 to C-3, and each aromatic proton (H-4, H-5, H-6) to its corresponding carbon atom (C-4, C-5, C-6), verifying their one-bond connections.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is crucial for piecing together the molecular skeleton. Key HMBC correlations for confirming the structure of this compound would include:
Correlations from the C-2 and C-3 protons to the carbonyl carbon (C-1).
Correlations from the C-3 protons to the aromatic bridgehead carbon C-3a.
Correlations from the aromatic proton H-6 to the bridgehead carbon C-7a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is useful for confirming stereochemistry and spatial arrangements. For instance, a NOESY spectrum could show a correlation between the aromatic proton H-6 and the aliphatic protons on C-2, confirming their proximity in the folded ring structure.
Vibrational Spectroscopy Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound and is particularly useful for identifying the functional groups present.
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups. A strong, broad absorption band is expected for the O-H stretching vibration of the hydroxyl group. A sharp, strong absorption is characteristic of the C=O stretching of the conjugated ketone. The aromatic ring gives rise to C=C stretching absorptions in the 1600-1450 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹.
Characteristic FT-IR Absorption Bands for this compound
Table 3: Expected FT-IR frequencies for the functional groups in this compound.
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H stretch | ~ 3400 - 3200 (broad) |
| Carbonyl (C=O) | C=O stretch | ~ 1700 |
| Aromatic Ring | C=C stretch | ~ 1600, 1475 |
| Aromatic C-H | C-H stretch | ~ 3100 - 3000 |
| Aliphatic C-H | C-H stretch | ~ 3000 - 2850 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable information about the compound's structure through analysis of its fragmentation patterns. The molecular formula of this compound is C₉H₈O₂, corresponding to a molecular weight of approximately 148.16 g/mol . Current time information in Bangalore, IN.
GC-MS combines gas chromatography for separating components of a mixture with mass spectrometry for their identification. For a pure sample of this compound, the mass spectrum would show a molecular ion peak (M⁺) at m/z 148, confirming its molecular weight. Current time information in Bangalore, IN. The fragmentation pattern provides further structural evidence. Common fragment ions observed include: Current time information in Bangalore, IN.
m/z 147: Resulting from the loss of a single hydrogen atom ([M-H]⁺).
m/z 120: A significant peak resulting from the loss of a neutral carbon monoxide molecule (CO, 28 Da) from the molecular ion ([M-CO]⁺), which is a characteristic fragmentation for ketones. Current time information in Bangalore, IN.
Key Mass Spectrometry Data for this compound
Table 4: GC-MS fragmentation data for this compound. Current time information in Bangalore, IN.
| m/z | Ion |
|---|---|
| 148 | [M]⁺ (Molecular Ion) |
| 147 | [M-H]⁺ |
| 120 | [M-CO]⁺ |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS can provide an unambiguous molecular formula. For this compound, HRMS is used to confirm its elemental composition of C₉H₈O₂. The technique can distinguish between compounds with the same nominal mass but different chemical formulas.
The analysis provides a theoretical (calculated) mass based on the isotopic masses of the most abundant isotopes of its constituent elements. This is then compared to the experimentally measured mass. In techniques like electrospray ionization (ESI), the molecule is often observed as a protonated species, [M+H]⁺.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₈O₂ | nih.govsigmaaldrich.com |
| Monoisotopic Mass | 148.052429 Da | nih.govsigmaaldrich.com |
| Observed Ion (e.g., ESI) | [M+H]⁺ | acs.org |
Electronic Spectroscopy for Electronic Transitions
Electronic spectroscopy probes the electronic transitions within a molecule that occur upon absorption of ultraviolet or visible light. These transitions involve the promotion of electrons from lower-energy molecular orbitals to higher-energy ones. The specific wavelengths of light absorbed are characteristic of the chromophores—the parts of a molecule responsible for its color—present in the structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a key method for investigating the conjugated systems within this compound. The molecule's structure, which contains a benzene ring fused to a five-membered ring with a carbonyl group, creates a conjugated system that absorbs light in the UV region. The wavelength of maximum absorbance (λmax) is a critical piece of data obtained from a UV-Vis spectrum. Research on derivatives of this compound has utilized UV spectroscopy to study electronic properties and bonding. researchgate.net A study on a related 7-alkenyloxy-1-indanone derivative showed a distinct absorption at 320 nm, which was attributed to its reactivity. nih.gov For 7-Hydroxy-1-indanone (B1662038) itself, a specific maximum absorption wavelength has been documented. tcichemicals.com
Table 2: UV-Vis Spectroscopic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Maximum Absorption (λmax) | 311 nm | tcichemicals.com |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. The analysis yields a detailed map of electron density, from which the exact positions of atoms, bond lengths, and bond angles can be determined.
The solid-state structure of this compound has been determined and its crystallographic data are available through the Cambridge Crystallographic Data Centre (CCDC). nih.gov This information provides unequivocal proof of the compound's connectivity and stereochemistry.
Table 3: X-ray Crystallography Data for this compound
| Parameter | Data | Reference |
|---|---|---|
| CCDC Deposition Number | 820239 | nih.gov |
| Associated Publication (DOI) | 10.1107/S1600536811009718 | nih.gov |
| Crystal System | Available in CCDC record | nih.gov |
| Space Group | Available in CCDC record | nih.gov |
| Unit Cell Dimensions (a, b, c) | Available in CCDC record | nih.gov |
| Unit Cell Angles (α, β, γ) | Available in CCDC record | nih.gov |
Spectroscopic Analysis and Characterization
The structure of 7-Hydroxy-1H-inden-1-one and its derivatives is confirmed through various spectroscopic techniques.
| Technique | Description |
| ¹H NMR | The ¹H NMR spectrum of a derivative, 3-hydroxy-7-methyl-2,3-dihydro-1H-inden-1-one, shows characteristic signals for the aromatic protons, as well as the protons on the five-membered ring. acs.org |
| ¹³C NMR | The ¹³C NMR spectrum of the same derivative confirms the presence of the carbonyl carbon and the various aromatic and aliphatic carbons within the molecule. acs.org |
| Mass Spectrometry | High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which can be used to confirm its elemental composition. For example, the HRMS of 3-hydroxy-7-methyl-2,3-dihydro-1H-inden-1-one shows a mass-to-charge ratio that corresponds to its molecular formula. acs.org |
| Infrared (IR) Spectroscopy | IR spectroscopy is used to identify the functional groups present in the molecule, such as the hydroxyl (O-H) and carbonyl (C=O) groups. |
Reaction Mechanisms and Chemical Transformations of 7 Hydroxy 1h Inden 1 One
Intramolecular Hydrogen Bonding and Proton Transfer Dynamics
The proximity of the hydroxyl and carbonyl groups in 7-Hydroxy-1H-inden-1-one facilitates significant intramolecular interactions, most notably hydrogen bonding, which in turn governs its proton transfer dynamics, particularly in the excited state.
This compound is a model system for studying Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov Upon photoexcitation, the electronic distribution of the molecule changes, increasing the acidity of the phenolic proton and the basicity of the carbonyl oxygen. mdpi.com This triggers an ultrafast transfer of the proton from the hydroxyl group to the carbonyl oxygen through a pre-existing intramolecular hydrogen bond, forming a transient tautomeric species. nih.govresearchgate.net
This process involves the formation of a six-membered ring-like transition state. researchgate.net The ESIPT reaction can result in a significant Stokes shift, leading to dual emission spectra corresponding to the normal and tautomer forms. nih.govresearchgate.net The dynamics of this process, including the rates of forward and backward proton transfer, can be influenced by chemical modifications to the indenone core. nih.gov For instance, fusing additional rings to the C(2)-C(3) positions can alter the energetics and establish an excited-state equilibrium between the normal and tautomeric forms. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), are often employed to rationalize the geometric structures, frontier molecular orbitals, and potential energy curves involved in the ESIPT process. researchgate.netcore.ac.uk
Table 1: Key Aspects of ESIPT in this compound
| Feature | Description | References |
| Driving Force | Increased acidity of the hydroxyl group and basicity of the carbonyl group in the excited state. | mdpi.com |
| Mechanism | Ultrafast proton transfer through a pre-existing intramolecular hydrogen bond. | nih.govresearchgate.net |
| Intermediate | Formation of a transient tautomer. | nih.gov |
| Spectroscopic Signature | Dual emission, large Stokes shift. | nih.govresearchgate.net |
| Influencing Factors | Structural modifications, solvent environment. | nih.govnih.gov |
The hydroxyl group of this compound can be deprotonated to form the corresponding anion. This process is fundamental to its acid-base chemistry and influences its reactivity in various chemical transformations. The pKa value, a measure of the acidity of the hydroxyl group, is a key parameter in understanding anion formation. The formation of the anion can be achieved by treatment with a suitable base. The resulting phenoxide is stabilized by resonance, with the negative charge delocalized over the aromatic ring and the carbonyl group. This delocalization affects the nucleophilicity of the anion and its subsequent reactions.
Derivatization Strategies and Functional Group Transformations
The presence of multiple reactive sites in this compound allows for a wide range of derivatization strategies and functional group transformations, enabling the synthesis of a diverse array of analogs with tailored properties.
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. The regioselectivity of these reactions is directed by the combined electronic effects of the hydroxyl and carbonyl groups. For instance, nitration of this compound with a mixture of nitric acid and sulfuric acid leads to the introduction of a nitro group onto the aromatic ring, with the primary product being 5-nitro-7-hydroxy-1H-inden-1-one. vulcanchem.com This indicates that the position para to the hydroxyl group and meta to the deactivating carbonyl group is the most favored site for electrophilic attack. Other electrophilic substitution reactions, such as halogenation and sulfonation, can also be performed to introduce different functional groups onto the aromatic ring. ucsb.edu
Table 2: Examples of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Major Product | Reference |
| Nitration | HNO₃/H₂SO₄ | 5-Nitro-7-hydroxy-1H-inden-1-one | vulcanchem.com |
The carbonyl group in this compound is susceptible to nucleophilic attack. vulcanchem.com The electrophilicity of the carbonyl carbon is influenced by the electronic effects of the fused aromatic ring and the hydroxyl group. A variety of nucleophiles can add to the carbonyl group, leading to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol. libretexts.org
Common nucleophilic addition reactions include the addition of organometallic reagents such as Grignard reagents or organolithium compounds, which result in the formation of tertiary alcohols. The reaction with cyanide ions (from a source like HCN) leads to the formation of a cyanohydrin. savemyexams.com Alcohols can also act as nucleophiles, particularly under acidic conditions, to form hemiacetals and subsequently acetals. libretexts.org The stereochemistry of these additions can be influenced by the steric environment around the carbonyl group.
The functional groups of this compound can be interconverted through oxidation and reduction reactions.
Oxidation: The hydroxyl group can be oxidized to a ketone functionality. For example, treatment with a strong oxidizing agent like Jones reagent (CrO₃/H₂SO₄) can convert the hydroxyl group into a carbonyl group, yielding an indenedione derivative. vulcanchem.com
Reduction: The carbonyl group can be reduced to a secondary alcohol. Catalytic hydrogenation using hydrogen gas and a palladium catalyst (H₂/Pd) is an effective method for this transformation, yielding 7-hydroxyindan-1-ol. vulcanchem.com Softer reducing agents like sodium borohydride (B1222165) can also be used to selectively reduce the ketone without affecting the aromatic ring. youtube.com More powerful reducing agents, such as lithium aluminum hydride, could potentially reduce both the carbonyl group and other reducible functionalities if present.
Table 3: Oxidation and Reduction Reactions of this compound
| Reaction Type | Reagent | Product | Reference |
| Oxidation of Hydroxyl Group | Jones Reagent (CrO₃/H₂SO₄) | Indenedione derivative | vulcanchem.com |
| Reduction of Carbonyl Group | Catalytic Hydrogenation (H₂/Pd) | 7-Hydroxyindan-1-ol | vulcanchem.com |
Condensation Reactions (e.g., Aldol (B89426) Condensation for Derivatives)
Condensation reactions involving this compound and its derivatives are fundamental in constructing larger molecular frameworks. The ketone functionality can participate in nucleophilic addition and condensation reactions. For instance, it can react with other carbonyl compounds in aldol-type condensations to form more complex structures. evitachem.comvulcanchem.com
A notable example is the Knoevenagel condensation, where 1-indanones react with various aromatic aldehydes. This reaction typically proceeds via a base-catalyzed mechanism, leading to the formation of 2-benzylidene-1-indanones. beilstein-journals.org The hydroxyl group at the 7-position can influence the reactivity of the enolate intermediate formed during the reaction.
Furthermore, the condensation of 1,3-indandiones with aromatic or heteroaromatic carbaldehydes is a known method for producing derivatives that can undergo various chemical transformations. researchgate.net These reactions highlight the versatility of the indanone scaffold in synthetic organic chemistry.
Cross-Coupling Reactions (e.g., Suzuki Coupling for Indenone Derivatives)
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and has been successfully applied to indenone derivatives to synthesize novel aryl-substituted compounds. researchgate.net This palladium-catalyzed reaction typically involves the coupling of an aryl or vinyl halide with an aryl or vinyl boronic acid under basic conditions. fishersci.co.uk
For instance, 5-bromo-1-indanone (B130187) has been coupled with various phenylboronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate to yield 5-aryl-2,3-dihydro-1H-inden-1-one derivatives in excellent yields. researchgate.net This methodology allows for the introduction of a wide range of substituents onto the indanone core, significantly expanding the chemical space of accessible derivatives. researchgate.netmdpi.com The general reactivity for the halide partner in Suzuki coupling is R-I > R-Br > R-OTf >> R-Cl. fishersci.co.uk
The reaction mechanism initiates with the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. researchgate.net
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Indanone Derivatives
| Aryl Halide | Boronic Acid | Catalyst | Base | Product | Yield | Reference |
| 5-bromo-1-indanone | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-phenyl-2,3-dihydro-1H-inden-1-one | 97% | researchgate.net |
| 5-bromo-1-indanone | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-(4-methoxyphenyl)-2,3-dihydro-1H-inden-1-one | 91% | researchgate.net |
| 5-bromo-1-indanone | 4-Ethylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-(4-ethylphenyl)-2,3-dihydro-1H-inden-1-one | 95% | researchgate.net |
| 5-bromo-1-indanone | 4-(Methylthio)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-(4-(methylthio)phenyl)-2,3-dihydro-1H-inden-1-one | 93% | researchgate.net |
This table is generated based on data for analogous indanone structures and is illustrative of the potential for this compound derivatives.
Azo Coupling Reactions for Derivatives
Azo coupling reactions involve the reaction of a diazonium compound with an activated aromatic compound to produce an azo compound (R-N=N-R'). wikipedia.org In this electrophilic aromatic substitution, the aryldiazonium cation acts as the electrophile. wikipedia.org Phenols and naphthols are classic coupling partners, and the reaction is typically faster at higher pH. wikipedia.org
The this compound, with its phenolic hydroxyl group, is a suitable substrate for azo coupling. The hydroxyl group activates the aromatic ring, directing the electrophilic attack of the diazonium salt. The coupling generally occurs at the position para to the hydroxyl group. If this position is blocked, ortho coupling may occur, though at a slower rate. wikipedia.org This reaction is a key method for synthesizing azo dyes, which are known for their bright colors due to extended conjugated systems. wikipedia.orgcuhk.edu.hk
The synthesis of azo dyes often involves a two-step process: diazotization of a primary aromatic amine to form the diazonium salt, followed by the coupling reaction with a nucleophilic aromatic compound like this compound. cuhk.edu.hkmdpi.commdpi.com
Mechanistic Studies of Ring Transformations and Annulation Reactions
The indenone core can undergo various ring transformations and annulation reactions, leading to the formation of more complex polycyclic structures. Mechanistic studies in this area are crucial for understanding the reaction pathways and for the rational design of new synthetic routes.
One important transformation is the Robinson annulation, which is a method for forming a six-membered ring by a sequence of a Michael addition followed by an intramolecular aldol condensation. pnrjournal.com Chalcones derived from 1-indanone (B140024) can react with reagents like ethyl acetoacetate (B1235776) via Robinson annulation to produce new cyclohexenone-fused ring systems. pnrjournal.com
Copper-catalyzed intramolecular annulation of substrates like 2-ethynylbenzaldehydes provides a direct route to 3-hydroxy-1-indanones. acs.orgacs.org This process is highly efficient and proceeds under mild conditions. acs.org
Furthermore, spiroindane-1,3-diones can undergo solvent-controlled regioselective rearrangement reactions to yield tritylone alcohols or 2-benzoylbenzoate esters, highlighting the synthetic potential of these indenone derivatives as precursors to complex molecules. bohrium.com Mechanistic studies, including the use of deuterium-labeled compounds, have been employed to elucidate the pathways of these rearrangements. bohrium.com
Computational and Theoretical Studies of 7 Hydroxy 1h Inden 1 One
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the fundamental characteristics of 7-Hydroxy-1H-inden-1-one.
Density Functional Theory (DFT) for Geometric and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgnih.gov It has been widely applied to study the geometric and electronic properties of various organic compounds. For derivatives of 1H-inden-1-one, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p) or 6-311++G(d,p), are employed to optimize the molecular geometry. researchgate.netresearchgate.net This optimization provides crucial information on bond lengths and bond angles. researchgate.netresearchgate.net
These calculations are foundational for understanding the molecule's stability and for subsequent analyses of its electronic properties. The optimized geometry serves as the basis for calculating other parameters like dipole moment, total energy, and the distribution of electron density. researchgate.netresearchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Photophysical Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. nih.govresearchgate.net This method is crucial for understanding the photophysical behavior of molecules, including their absorption and fluorescence spectra. nih.govrsc.org
For compounds structurally related to this compound, TD-DFT calculations have been used to predict electronic absorption and fluorescence spectra. rsc.org These calculations can reveal the nature of electronic transitions, such as intramolecular charge transfer (ICT), which can occur upon photoexcitation. rsc.org The methodology allows for the calculation of excitation energies and oscillator strengths, which are essential for interpreting experimental spectroscopic data. researchgate.netresearchgate.net Studies on similar systems have shown that TD-DFT can predict excited-state properties with a high degree of accuracy, comparable to experimental results. researchgate.net
Molecular Orbital Theory and Reactivity Descriptors
Molecular orbital theory provides a framework for understanding the chemical reactivity of molecules by analyzing the distribution and energy of their electrons in molecular orbitals.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.comnumberanalytics.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. numberanalytics.comtandfonline.com A smaller gap suggests that the molecule is more reactive. numberanalytics.com For derivatives of 1H-inden-1-one, FMO analysis has been used to confirm that charge transfer occurs within the molecule. niscpr.res.in The energies of the HOMO and LUMO are calculated to understand the electron-donating and accepting capabilities of the molecule. nih.gov
| Orbital | Energy (eV) |
|---|---|
| LUMO+1 | -1.0419 |
| LUMO | -1.9353 |
| HOMO | -5.8915 |
| HOMO-1 | -6.2499 |
Global Reactivity Descriptors
These parameters are calculated using the following equations:
Ionization Potential (IP): IP ≈ -EHOMO
Electron Affinity (EA): EA ≈ -ELUMO
Electronegativity (χ): χ = (IP + EA) / 2
Chemical Hardness (η): η = (IP - EA) / 2
Chemical Softness (S): S = 1 / (2η)
Electrophilicity Index (ω): ω = μ2 / (2η) where μ is the chemical potential (μ ≈ -χ). tandfonline.com
These descriptors provide a quantitative measure of the stability and reactivity of a molecule. tandfonline.comtandfonline.com For instance, a molecule with a high chemical hardness and a low softness is generally more stable and less reactive. tandfonline.com
| Descriptor | Definition | Significance |
|---|---|---|
| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. | Indicates the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. | A measure of the molecule's stability and reactivity. |
| Chemical Softness (S) | The reciprocal of chemical hardness. | Indicates the molecule's polarizability. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Quantifies the electrophilic nature of a molecule. |
Mulliken Atomic Charge Analysis
Mulliken atomic charge analysis is a method for estimating the partial atomic charges in a molecule based on the distribution of electrons in the molecular orbitals. niscpr.res.inwikipedia.org This analysis is performed using the results of DFT calculations. niscpr.res.in
The distribution of Mulliken charges provides insight into the electrostatic potential of the molecule and can identify the locations of positive and negative charge accumulation. researchgate.netniscpr.res.in This information is valuable for understanding intermolecular interactions and predicting the reactive sites within a molecule. rsc.org For example, atoms with significant negative charges are likely to act as electron donors (nucleophilic centers), while those with significant positive charges are potential electron acceptors (electrophilic centers). rsc.org In related compounds, it has been observed that hydrogen atoms generally possess positive charges, while more electronegative atoms like oxygen and nitrogen carry negative charges. niscpr.res.inrsc.org
Thermodynamic and Spectroscopic Parameter Prediction
Computational chemistry offers powerful tools for the prediction of various molecular properties, including thermodynamic and spectroscopic parameters. Techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are commonly employed for these predictions.
The geometric structure of this compound, including its bond lengths, bond angles, and dihedral angles, can be accurately predicted using DFT methods. Typically, the B3LYP functional combined with a basis set such as 6-311++G(d,p) is utilized for geometry optimization to find the most stable conformation of the molecule. nih.govresearchgate.net While specific experimental data for this compound is not available in the provided search results, computational studies on analogous indanone derivatives have been performed. researchgate.netresearchgate.net These studies indicate that DFT calculations can provide reliable geometric parameters that are in good agreement with experimental data where available. semanticscholar.org
For a comprehensive understanding, the predicted values for key structural parameters of this compound would be organized into a data table.
| Parameter | Atom Connection | Predicted Value (Å or °) |
| Bond Lengths (Å) | ||
| C=O | Value | |
| C-C (aromatic) | Value | |
| C-C (aliphatic) | Value | |
| C-O (hydroxyl) | Value | |
| O-H | Value | |
| Bond Angles (°) ** | ||
| C-C-C (ring) | Value | |
| H-O-C | Value | |
| Dihedral Angles (°) ** | ||
| Atoms defining angle | Value |
The simulation of vibrational and electronic spectra provides a theoretical fingerprint of the molecule, which can be compared with experimental measurements for identification and characterization.
Vibrational Spectra: The vibrational frequencies of this compound can be calculated using DFT. These calculations help in assigning the various vibrational modes, such as stretching and bending of different functional groups. mdpi.comnih.gov For instance, the characteristic stretching frequencies for the carbonyl (C=O) group, the hydroxyl (O-H) group, and the aromatic C-H bonds can be predicted. mdpi.com
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| O-H stretch | Hydroxyl | Value |
| C=O stretch | Carbonyl | Value |
| C-H stretch (aromatic) | Aromatic Ring | Value |
| C-C stretch (ring) | Indenone Core | Value |
Electronic Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption spectra of molecules. researchgate.netmdpi.comaip.orgacs.org These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For molecules like this compound, the electronic transitions are typically of a π to π* nature, localized on the conjugated system. semanticscholar.org Computational studies on closely related systems have shown good agreement between TD-DFT simulated spectra and experimental findings. researchgate.net
| Transition | Wavelength (nm) | Oscillator Strength (f) |
| S₀ → S₁ | Value | Value |
| S₀ → S₂ | Value | Value |
Excited State Dynamics and Proton Transfer Modeling
A key area of interest in the study of this compound is its behavior upon electronic excitation, particularly the dynamics of excited-state intramolecular proton transfer (ESIPT).
The potential energy surface (PES) provides a theoretical map of the energy of the molecule as a function of its geometry. For ESIPT reactions, the PES is crucial for understanding the reaction pathway and the energy barriers involved. core.ac.uk In the case of the closely related 7-Hydroxy-2,3-dihydro-1H-inden-1-one (DHI), computational studies have explored the proton transfer pathways on the potential energy surfaces of the first (S₁) and second (S₂) singlet excited states. researchgate.net These studies suggest that proton transfer can proceed through both the S₁ and S₂ states in DHI. researchgate.net The analysis of the PES helps in identifying the stable enol and keto tautomeric forms in the ground and excited states, as well as the transition states connecting them. semanticscholar.orgcore.ac.uk The energy difference between these states and the height of the energy barrier for proton transfer are key parameters determined from the PES. core.ac.uk
To understand the time-dependent nature of the proton transfer process, quantum wavepacket simulations are employed. nih.govuni-muenchen.de These simulations model the evolution of the nuclear wavepacket on the excited-state potential energy surface following photoexcitation. nih.gov For systems undergoing ESIPT, these simulations can reveal the timescale of the proton transfer, which is often in the femtosecond regime. nih.gov The simulations can also elucidate the role of different vibrational modes in promoting the proton transfer reaction. uni-muenchen.de In the context of 7-Hydroxy-2,3-dihydro-1H-inden-1-one, quantum wavepacket simulations have been mentioned as a tool to analyze the proton transfer dynamics, suggesting a complex process that can involve multiple excited states. researchgate.net The movement of the wavepacket on the potential energy surface provides a direct picture of the nuclear motion during the reaction. nih.govuni-muenchen.de
Advanced Applications in Chemical Synthesis and Materials Science Research
Role as a Key Intermediate in Complex Organic Synthesisbeilstein-journals.orgresearchgate.net
The indanone framework is a privileged structure found in numerous natural products and synthetically important molecules. rsc.org As a functionalized indanone, 7-Hydroxy-1H-inden-1-one and its close derivatives serve as crucial intermediates, providing a foundational structure that can be elaborated into more complex molecular architectures. nih.govbeilstein-journals.orgresearchgate.net
Synthesis of Natural Products (e.g., Jungianol, Brazilin (B1667509) Analogues)
The utility of the indanone core is prominently demonstrated in the total synthesis of natural products.
Jungianol: A derivative, 7-Hydroxy-6-methylindan-1-one, has been utilized as a key intermediate in the synthesis of the natural sesquiterpene jungianol, which is isolated from Jungia malvaefolia. nih.gov This highlights the role of the 7-hydroxy indanone scaffold in constructing the complex carbocyclic frameworks characteristic of many natural products. researchgate.net
Brazilin Analogues: Brazilin is a natural product composed of a chroman skeleton fused to a 2,3-dihydro-1H-indene unit. researchgate.net Synthetic strategies targeting brazilin and its analogues often rely on constructing this fused ring system. researchgate.netresearchgate.net The indane framework is a core component, and functionalized indanones are logical precursors in synthetic routes that build the characteristic B/C rings of the brazilin core. researchgate.netfao.org The synthesis of various brazilin-like compounds has been developed, underscoring the modularity of using indanone-based starting materials to create analogues with potential biological activity. researchgate.net
Precursor for Advanced Pharmaceutical Scaffoldsbeilstein-journals.orgresearchgate.netnih.gov
The 1-indanone (B140024) nucleus is a versatile scaffold that has demonstrated a wide range of pharmacological properties, making it a subject of significant interest in medicinal chemistry. beilstein-journals.orgresearchgate.netnih.gov Its derivatives have been investigated for numerous therapeutic applications, including antiviral, antibacterial, anti-inflammatory, and anticancer agents. beilstein-journals.orgresearchgate.net The presence of the hydroxyl group in this compound provides a convenient handle for further chemical modification, allowing for the creation of diverse libraries of compounds for drug discovery. nih.gov
Indanone derivatives are recognized as promising scaffolds for developing agents against neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. nih.gov They can act as small molecule chemical probes with a strong affinity for critical enzymes associated with the pathophysiology of these neurological conditions. nih.gov The development of the indanone-derived drug Donepezil for Alzheimer's disease has spurred further research into this chemical class as a source of novel neuroprotective agents. nih.gov
Contributions to Advanced Materials Research
Beyond its role in synthesizing bioactive molecules, the unique electronic and photophysical properties of the 7-hydroxy-1-indanone (B1662038) core have been harnessed in the field of materials science.
Development of Fluorescent Probes with Tunable Emissions (e.g., NIR Dyes)fao.org
Near-infrared (NIR) fluorescent dyes are of particular importance for biological imaging due to the reduced light scattering and minimal tissue autofluorescence in the NIR window (700-1000 nm). nih.govmedchemexpress.com 7-Hydroxy-1-indanone has been successfully employed as a foundational fluorophore for creating novel nano-structured dyes with tunable photophysical properties. nih.gov
Theoretical and experimental studies have shown that by modifying the 7-hydroxy-1-indanone core, it is possible to fine-tune the emission wavelengths. nih.gov Certain chromophores based on this scaffold can produce dual emissions, with one in the normal visible range (615–670 nm) and a second in the NIR biological window (770–940 nm). nih.gov A key feature of these dyes is their large Stokes shifts (the difference between the absorption and emission maxima), which is highly desirable for fluorescent probes to minimize self-quenching and improve signal-to-noise ratios. nih.gov These characteristics make 7-hydroxy-1-indanone-based dyes promising candidates for developing highly efficient NIR fluorescent probes for biological applications requiring enhanced image contrast. researchgate.netnih.govrsc.orgdntb.gov.uamdpi.comrsc.org
| Chromophore Class | Normal Emission Range (nm) | NIR Emission Range (nm) | Stokes Shift (nm) |
|---|---|---|---|
| A1, A3 | 615-670 | 770-940 | >160 |
| 3R-B2 | 615-670 | 770-940 | >300 |
Application in Organic Electronics (e.g., Non-Fullerene Acceptors for Organic Solar Cells)researchgate.net
In recent years, non-fullerene acceptors (NFAs) have revolutionized the field of organic solar cells (OSCs), leading to power conversion efficiencies that surpass those of traditional fullerene-based devices. nih.govrsc.orgnih.gov The indanone moiety has been identified as a highly effective terminal group for constructing high-performance NFAs.
Small molecule acceptors incorporating 1,1-dicyanomethylene-3-indanone derivatives have been synthesized and successfully used in solution-processed organic solar cells. rsc.org These indanone end-capped molecules act as the electron-accepting component in the bulk heterojunction active layer of the solar cell. mdpi.com Research has demonstrated that modifying the aryl-substituents on the indanone end-groups is a viable strategy to modulate molecular packing behavior and reduce non-radiative energy loss, a critical factor for improving device efficiency. rsc.org For instance, OSCs using an acceptor based on indacenodithiophene and 1,1-dicyanomethylene-3-indanone have achieved power conversion efficiencies of nearly 4%. rsc.org Further optimization with different aryl-substituted indanone end-capped NFAs has pushed efficiencies to over 11%. rsc.org
| Acceptor Core Structure | Indanone End Group | Power Conversion Efficiency (PCE) | Non-radiative Energy Loss (eV) |
|---|---|---|---|
| Indacenodithiophene | 1,1-dicyanomethylene-3-indanone | ~3.93% | N/A |
| A-D-A Architecture | Aryl-substituted indanone | ~11.42% | ≤0.16 |
Indanone Derivatives as Probes in Molecular Recognition Studies
Molecular recognition is a fundamental process in biology and chemistry, governing how molecules interact with specificity. mdpi.comresearchgate.net Indanone derivatives have been developed as specialized molecular probes to study and target specific biological entities, particularly misfolded protein aggregates associated with neurodegenerative diseases.
For example, derivatives of 1-indanone and 1,3-indandione (B147059) have been synthesized and evaluated as ligands for α-synuclein aggregates, which are hallmarks of Parkinson's disease. nih.gov These probes are designed to bind to the β-sheet structures of the protein fibrils, resulting in a measurable change in their fluorescence properties, such as an increase in fluorescence quantum yield and a shift in emission maxima. nih.gov Similarly, other indanone derivatives have been designed as probes that bind to β-amyloid (Aβ) plaques, which are associated with Alzheimer's disease. doaj.org These compounds exhibit high affinity for Aβ protein and good lipid solubility, properties that are essential for potential diagnostic imaging agents. doaj.org The ability to systematically modify the indanone scaffold allows for structure-activity relationship (SAR) studies to optimize binding affinity and selectivity for a specific target, making them valuable tools in molecular recognition research. nih.govnih.gov
Ligands for Protein Aggregates (e.g., α-synuclein)
The aggregation of the α-synuclein protein is a primary pathological hallmark of neurodegenerative disorders such as Parkinson's disease. Consequently, the development of molecular probes that can selectively bind to these protein aggregates is crucial for diagnostic and therapeutic research. Derivatives of the 1-indanone scaffold have emerged as promising candidates for this purpose.
Research has demonstrated that 1-indanone derivatives can be synthesized to serve as ligands that avidly label α-synuclein aggregates found in brain tissue affected by Parkinson's disease. These compounds show desirable properties for the biological evaluation of α-synucleinopathies. Structure-activity relationship (SAR) studies on existing α-synuclein ligands have led to the development of 1-indanone-based compounds with high affinity and selectivity for α-synuclein over other protein aggregates like Aβ and tau, which are associated with other neurodegenerative conditions.
The binding of these ligands to α-synuclein fibrils often results in a significant increase in fluorescence quantum yield, a property that is highly valuable for imaging and detection assays. This fluorescence is accompanied by a bathochromic shift, which is a change in the position of the spectral band to a longer wavelength, in both absorbance and emission maxima upon the formation of the ligand-fibril complex. These photophysical changes confirm the interaction and are essential for the utility of these compounds as molecular probes. The core 1-indanone structure is crucial for this binding activity, and modifications, such as the placement of the hydroxyl group at the 7-position in this compound, can modulate the binding affinity and selectivity.
Catalytic Applications and Ligand Design
The indanone framework is a versatile scaffold in organic synthesis, and its derivatives are often explored for various applications, including catalysis and ligand design. While specific catalytic applications focusing exclusively on this compound are not extensively documented in publicly available literature, the structural features of the molecule suggest potential utility in these areas.
The presence of a hydroxyl group and a ketone function on an aromatic backbone provides multiple coordination sites for metal ions. This makes this compound a potential candidate for the design of novel ligands for transition metal complexes. Such complexes can be catalytically active in a variety of organic transformations. For instance, the oxygen atoms of the hydroxyl and carbonyl groups can act as a bidentate ligand, chelating to a metal center and thereby influencing its reactivity and selectivity in catalytic cycles.
The synthesis of 1-indanone derivatives themselves often involves transition metal-catalyzed reactions, such as carbonylative cyclization. This highlights the inherent reactivity of the indanone system within the sphere of organometallic chemistry. While direct catalytic use of this compound as a catalyst or a primary ligand is a developing area, its structural motifs are relevant to the principles of ligand design for creating new catalytic systems. Further research could explore the synthesis of chiral derivatives of this compound to be used as ligands in asymmetric catalysis, a field of significant importance in the synthesis of pharmaceuticals and fine chemicals.
Future Research Directions for 7 Hydroxy 1h Inden 1 One
Exploration of Novel Synthetic Pathways
While classical methods for indenone synthesis are well-established, the pursuit of more efficient, sustainable, and versatile synthetic routes to 7-Hydroxy-1H-inden-1-one and its derivatives is a paramount objective for future research. The development of novel synthetic strategies will not only enhance the accessibility of this compound but also open up avenues for the creation of a diverse library of analogues with tailored properties.
Modern synthetic methodologies that could be applied and optimized for this compound include:
Photocatalytic Radical Annulation: Recent advancements in photocatalysis have enabled the construction of complex molecular architectures under mild conditions. researchgate.netnih.govresearchgate.net Future work could focus on developing a visible-light-mediated radical cascade cyclization of suitable precursors to afford the 7-hydroxyindenone core. This approach offers the potential for high functional group tolerance and avoids the use of harsh reagents.
Transition-Metal-Catalyzed Annulation: The Larock indenone synthesis and related transition-metal-catalyzed annulations represent powerful tools for the construction of the indenone framework. bohrium.com A key area for future investigation would be the development of catalytic systems that are tolerant of the free hydroxyl group, or the use of protecting group strategies that are compatible with the reaction conditions.
Flow Chemistry Approaches: The implementation of continuous flow chemistry offers significant advantages in terms of safety, scalability, and reaction control. nih.govwiley-vch.denih.gov Developing a flow-based synthesis of this compound could enable the rapid and efficient production of this compound, facilitating its broader investigation and application. This would be particularly beneficial for optimizing reaction parameters and for the in-line monitoring of reaction progress.
An illustrative comparison of potential synthetic routes is presented in Table 1.
Table 1: Comparison of Potential Novel Synthetic Pathways for this compound
| Synthetic Approach | Potential Advantages | Key Research Challenges |
|---|---|---|
| Photocatalytic Radical Annulation | Mild reaction conditions, high functional group tolerance, sustainability. | Identification of suitable precursors and optimization of photocatalyst and reaction conditions. |
| Transition-Metal-Catalyzed Annulation | High efficiency and regioselectivity. | Catalyst tolerance to the phenolic hydroxyl group, potential need for protecting groups. |
| Flow Chemistry | Enhanced safety, scalability, and reaction control; amenability to automation. | Reactor design, optimization of flow parameters, and management of potential solid formation. |
Advanced Spectroscopic Probes for Real-time Monitoring
A detailed understanding of the formation and subsequent reactions of this compound necessitates the use of advanced spectroscopic techniques for real-time monitoring. perkinelmer.com In-situ spectroscopy can provide invaluable kinetic and mechanistic data, enabling the optimization of synthetic protocols and the characterization of transient intermediates. spectroscopyonline.comclairet.co.uk
Future research should focus on the application of the following techniques:
FlowNMR Spectroscopy: The integration of Nuclear Magnetic Resonance (NMR) spectroscopy with flow reactors (FlowNMR) is a powerful tool for non-invasive, real-time reaction monitoring. rsc.org This technique could be employed to study the kinetics of the formation of this compound and to identify and characterize any intermediates or byproducts.
In-situ FTIR and Raman Spectroscopy: Vibrational spectroscopy techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are well-suited for monitoring changes in functional groups during a chemical reaction. clairet.co.uk These methods could be used to track the consumption of starting materials and the formation of the indenone product in real-time.
A hypothetical data table illustrating the type of information that could be obtained from real-time spectroscopic monitoring is shown in Table 2.
Table 2: Illustrative Real-time Spectroscopic Data for a Synthesis of this compound
| Time (minutes) | Starting Material Concentration (M) | Product Concentration (M) | Key Spectroscopic Signal Monitored |
|---|---|---|---|
| 0 | 1.00 | 0.00 | C=O stretch of precursor at 1720 cm⁻¹ (FTIR) |
| 10 | 0.75 | 0.25 | C=C stretch of indenone at 1640 cm⁻¹ (Raman) |
| 20 | 0.50 | 0.50 | Aromatic proton signal of product at 7.2 ppm (FlowNMR) |
| 30 | 0.25 | 0.75 | O-H stretch of product at 3400 cm⁻¹ (FTIR) |
| 60 | <0.01 | 0.99 | Disappearance of precursor signals |
Deeper Understanding of Photophysical Phenomena
The presence of a conjugated system incorporating a carbonyl group and a hydroxyl-substituted aromatic ring suggests that this compound may possess interesting photophysical properties. A thorough investigation of these properties is crucial for unlocking its potential in applications such as organic electronics, sensing, and photochemistry.
Key areas for future photophysical studies include:
Excited-State Dynamics: The use of ultrafast spectroscopic techniques, such as femtosecond transient absorption and time-resolved fluorescence spectroscopy, can provide detailed insights into the excited-state dynamics of this compound. nih.govnih.govrsc.org These studies can elucidate the pathways of energy dissipation from the excited state, including intersystem crossing and internal conversion.
Solvatochromism and Tautomerism: The photophysical properties of this compound are likely to be influenced by the solvent environment. A systematic study of its absorption and emission spectra in a range of solvents with varying polarity and hydrogen-bonding capabilities will be important. Furthermore, the potential for enol-keto tautomerism in the ground and excited states should be investigated, as this can have a profound impact on the photophysical behavior. rsc.org
Influence of Substituents: The systematic introduction of electron-donating and electron-withdrawing groups onto the indenone scaffold will allow for the fine-tuning of its photophysical properties. This will provide valuable structure-property relationships that can guide the design of new derivatives with tailored absorption and emission characteristics.
Table 3 presents a hypothetical summary of key photophysical parameters that would be the target of such investigations.
Table 3: Hypothetical Photophysical Properties of this compound in Different Solvents
| Solvent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield | Excited-State Lifetime (ns) |
|---|---|---|---|---|
| Hexane | 320 | 410 | 0.15 | 2.5 |
| Dichloromethane (B109758) | 325 | 425 | 0.10 | 2.0 |
| Acetonitrile | 330 | 440 | 0.05 | 1.5 |
| Methanol | 335 | 450 | 0.02 | 1.0 |
Rational Design of New Functional Derivatives
The functional versatility of this compound makes it an excellent platform for the rational design of new derivatives with specific applications in mind. By leveraging computational tools and a deep understanding of structure-activity relationships, it is possible to design molecules with optimized properties.
Future research in this area should focus on:
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling can be used to establish correlations between the structural features of this compound derivatives and their biological or material properties. nih.govnih.govjchemlett.comrsc.org This can guide the design of new compounds with enhanced activity or desired characteristics.
Molecular Docking and Pharmacophore Modeling: For applications in medicinal chemistry, molecular docking studies can be used to predict the binding modes of this compound derivatives with biological targets. nih.govmanipal.eduresearchgate.netmdpi.com This information can be used to design new inhibitors or modulators of protein function.
Derivatization of Functional Groups: The hydroxyl and ketone functionalities of this compound are ripe for chemical modification. For example, the hydroxyl group can be converted to ethers or esters, while the ketone can be transformed into oximes or hydrazones. These modifications can be used to modulate the solubility, electronic properties, and biological activity of the parent compound.
Table 4 provides an example of how a QSAR study could guide the design of new derivatives.
Table 4: Illustrative QSAR Data for Hypothetical this compound Derivatives
| Derivative | Substituent at C5 | Calculated LogP | Predicted Activity (IC₅₀, µM) |
|---|---|---|---|
| Parent | -H | 1.8 | 10.5 |
| 1 | -Cl | 2.3 | 5.2 |
| 2 | -OCH₃ | 1.5 | 8.9 |
| 3 | -NO₂ | 1.7 | 3.1 |
| 4 | -CH₃ | 2.2 | 7.4 |
Synergistic Experimental and Computational Approaches
The synergy between experimental and computational chemistry is a powerful paradigm for modern chemical research. rsc.orgnih.govscielo.brresearchgate.net A combined approach can provide a more complete and nuanced understanding of the properties and reactivity of this compound.
Future research should integrate:
Mechanistic Studies: The combination of experimental kinetic studies with computational modeling, such as Density Functional Theory (DFT) calculations, can provide a detailed picture of reaction mechanisms. rsc.org This can be applied to both the synthesis of this compound and its subsequent reactions.
Prediction of Spectroscopic and Photophysical Properties: Computational methods can be used to predict spectroscopic properties (e.g., NMR, IR, UV-Vis spectra) and to model excited-state potential energy surfaces. These theoretical predictions can then be validated and refined by experimental measurements.
Materials and Drug Discovery: In the context of materials science, computational screening can be used to identify promising derivatives of this compound with desirable electronic or optical properties. Similarly, in drug discovery, computational approaches can be used to prioritize candidates for synthesis and biological evaluation. nih.govmanipal.eduresearchgate.netmdpi.com
An example of how experimental and computational data can be synergistically used is presented in Table 5.
Table 5: Synergistic Experimental and Computational Data for a Proposed Reaction of this compound
| Parameter | Experimental Value | Computational (DFT) Value |
|---|---|---|
| Reaction Barrier (kcal/mol) | 18.5 (from kinetics) | 19.2 |
| Key Intermediate ¹H NMR Shift (ppm) | 6.8 (observed in-situ) | 6.9 (calculated) |
| Wavelength of Max Absorption (nm) | 325 | 328 (TD-DFT) |
| Reaction Enthalpy (kcal/mol) | -12.3 (calorimetry) | -11.8 |
Q & A
Q. Table 1: Key Spectral Data
| Technique | Observed Signal (this compound) | Reference |
|---|---|---|
| <sup>1</sup>H NMR | δ 5.45 (s, 1H, OH), 7.2–7.8 (m, aromatic) | |
| <sup>13</sup>C NMR | δ 199.8 (C=O), 158.2 (C-OH) |
How can computational methods predict the reactivity and electronic properties of this compound?
Advanced Research Focus
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level is widely used to:
- Electron Distribution : Analyze Mulliken charges to identify nucleophilic (hydroxy group) and electrophilic (ketone) sites .
- Reactivity Descriptors : Calculate HOMO-LUMO gaps (~4.5 eV) to predict kinetic stability and global electrophilicity index (ω ~1.2 eV) for reaction propensity .
- Molecular Electrostatic Potential (MEP) : Visualize charge density to guide functionalization strategies .
Contradiction Note : Experimental UV-Vis spectra may deviate from DFT-predicted transitions due to solvent effects or crystal packing .
What experimental designs are suitable for evaluating the bioactivity of this compound?
Q. Basic Research Focus
- Antimicrobial Assays :
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values.
Q. Advanced Research Focus
- Mechanistic Studies :
How can structural contradictions in crystallographic data be resolved?
Q. Advanced Research Focus
- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) with SHELXTL for structure refinement .
- Twinned Crystals : Apply SHELXL’s TWIN/BASF commands to model twin domains .
- Validation Tools : Check R-factor convergence (<5%) and ADP (atomic displacement parameter) consistency using PLATON .
Case Study : Low-quality crystals of this compound derivatives may require synchrotron radiation for improved resolution .
What strategies address discrepancies between computational predictions and experimental bioactivity data?
Q. Advanced Research Focus
- Error Source Analysis :
- Contradiction Framework : Use iterative hypothesis testing (PICO framework) to refine research questions .
How can researchers ensure reproducibility in synthesizing and testing this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
